N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2319635-06-6
VCID: VC4258689
InChI: InChI=1S/C14H14N2O2/c17-14(13-2-1-7-18-13)16-9-10-3-6-12(15-8-10)11-4-5-11/h1-3,6-8,11H,4-5,9H2,(H,16,17)
SMILES: C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=CO3
Molecular Formula: C14H14N2O2
Molecular Weight: 242.278

N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide

CAS No.: 2319635-06-6

Cat. No.: VC4258689

Molecular Formula: C14H14N2O2

Molecular Weight: 242.278

* For research use only. Not for human or veterinary use.

N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide - 2319635-06-6

Specification

CAS No. 2319635-06-6
Molecular Formula C14H14N2O2
Molecular Weight 242.278
IUPAC Name N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide
Standard InChI InChI=1S/C14H14N2O2/c17-14(13-2-1-7-18-13)16-9-10-3-6-12(15-8-10)11-4-5-11/h1-3,6-8,11H,4-5,9H2,(H,16,17)
Standard InChI Key RNZODTMGMASJDC-UHFFFAOYSA-N
SMILES C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=CO3

Introduction

N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide is a complex organic compound that has garnered significant attention in the scientific community due to its unique chemical structure and potential applications in medicinal chemistry. This compound features a cyclopropyl group attached to a pyridine ring, which is further connected to a furan ring through a carboxamide linkage. The distinct arrangement of these functional groups contributes to its reactivity and potential utility in different chemical and biological processes.

Synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki coupling reactions, which are widely employed in organic chemistry for forming carbon-carbon bonds. The synthesis process often requires careful control of reaction conditions to ensure high yields and purity of the final product.

Potential Applications

This compound is of particular interest in medicinal chemistry, especially in drug development targeting specific biological pathways involved in diseases such as cancer or neurodegenerative disorders. Its unique structure may provide novel interactions with biological targets, making it valuable for further research into therapeutic agents.

Biological Activity

  • Potential Use in Cancer Treatment: The compound's structural features may enhance its interaction with specific biological targets, potentially leading to therapeutic applications in treating cancer.

  • Neurodegenerative Disorders: Its unique structure could also offer novel interactions with biological pathways involved in neurodegenerative diseases.

Comparison with Related Compounds

Other compounds with similar structures, such as 5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide, have shown significant biological activity, particularly as inhibitors of certain kinases associated with inflammatory responses. These compounds highlight the versatility of furan-based carboxamides in synthetic organic chemistry and their potential in drug discovery.

CompoundStructure FeaturesBiological Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamideCyclopropyl group attached to pyridine and furan ringsPotential therapeutic applications in cancer and neurodegenerative disorders
5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamideBrominated furan ring with cyclopropyl-substituted pyridineKinase inhibition, potential use in treating inflammatory diseases or cancers

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator